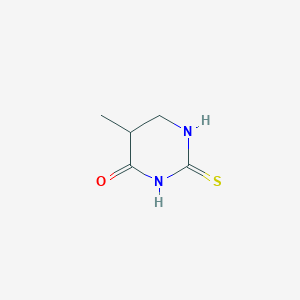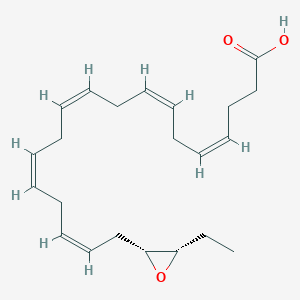![molecular formula C23H23FN4 B12362505 5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-8012 is a synthetic compound known for its role as a modulator of the N-terminally truncated retinoid X receptor alpha (RXRα). It has shown significant potential in improving anticancer activities in an RXRα-dependent manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
K-8012 is a sulindac analog, synthesized through a series of chemical reactions. The synthesis involves the modification of sulindac to enhance its binding affinity and specificity towards RXRα. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of K-8012 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
K-8012 undergoes various chemical reactions, including:
Oxidation: K-8012 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: K-8012 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulindac derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
K-8012 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study RXRα modulation and its effects on chemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis and differentiation.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mecanismo De Acción
K-8012 exerts its effects by binding to a novel site on the RXRα ligand-binding domain. This binding inhibits the interaction of the N-terminally truncated RXRα with the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the suppression of AKT activation and induction of apoptosis. This mechanism is unique to K-8012 and distinguishes it from other RXRα modulators .
Comparación Con Compuestos Similares
Similar Compounds
Sulindac: The parent compound of K-8012, known for its anti-inflammatory properties.
K-8008: Another sulindac analog with similar anticancer activities.
Tarenflurbil: A retinoid receptor modulator with different binding properties.
Uniqueness of K-8012
K-8012 is unique due to its specific binding site on RXRα and its enhanced anticancer activity compared to sulindac. Its ability to modulate RXRα in a novel manner makes it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C23H23FN4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
5-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]ethyl]-2H-tetrazole |
InChI |
InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12- |
Clave InChI |
XBRDZHUUARVXDN-MTJSOVHGSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
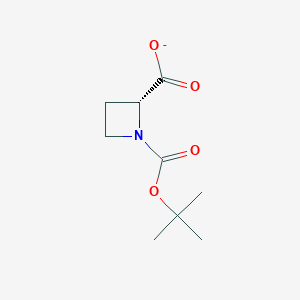

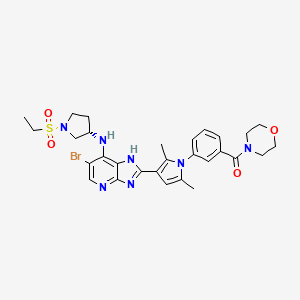
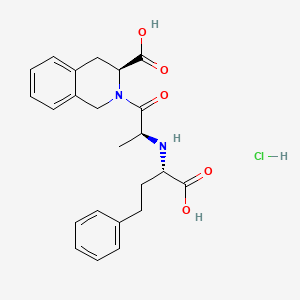
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
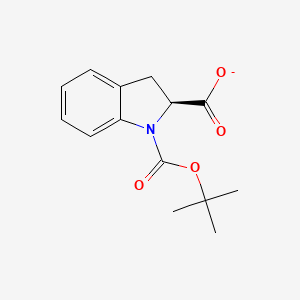
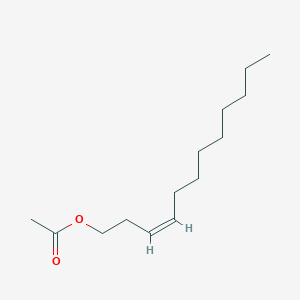
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
